Methyl 3-Bromo-5-chlorobenzoate
Description
Strategic Importance of Halogenated Aromatic Scaffolds in Molecular Design
Halogenated aromatic scaffolds are fundamental building blocks in the design and synthesis of complex organic molecules. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on an aromatic ring serves several strategic purposes in molecular design. Halogens can influence the electronic properties of the molecule, participate in various coupling reactions, and form halogen bonds, a type of noncovalent interaction that is gaining recognition in supramolecular chemistry and drug design. nih.govacs.org
The strategic placement of halogens on an aromatic ring can direct the regioselectivity of subsequent reactions, enabling the construction of intricate molecular architectures with high precision. Furthermore, the ability of halogens, particularly bromine and iodine, to be readily substituted through cross-coupling reactions has made them invaluable handles for the introduction of new carbon-carbon and carbon-heteroatom bonds. This versatility is a cornerstone of modern synthetic strategies aimed at creating novel materials and therapeutic agents. acs.orgacs.org The introduction of halogen atoms can also significantly alter the physical and biological properties of a molecule, a concept utilized in the development of halogen-enriched fragment libraries for drug discovery. nih.gov
Positioning of Methyl 3-Bromo-5-chlorobenzoate within the Landscape of Functionalized Benzoate (B1203000) Esters
Within the broad class of functionalized benzoate esters, this compound holds a specific and important position. Benzoate esters, in general, are widely used in various applications, from fragrances and food preservatives to the synthesis of pharmaceuticals. researchgate.netresearchgate.net The functionalization of the benzene (B151609) ring with substituents like halogens dramatically expands their synthetic utility.
This compound is a di-halogenated compound, featuring both a bromine and a chlorine atom on the aromatic ring. This specific substitution pattern at the meta positions relative to the methyl ester group provides a unique reactivity profile. The presence of two different halogens allows for selective transformations, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions. This differential reactivity is a key feature that synthetic chemists can exploit to sequentially introduce different functional groups.
Compared to its monosubstituted counterparts, such as methyl 3-chlorobenzoate (B1228886) sigmaaldrich.com or methyl 3-bromobenzoate, the dual halogenation in this compound offers more complex and controlled synthetic pathways. It serves as a versatile intermediate for creating polysubstituted aromatic compounds that would be more challenging to synthesize through other routes.
Overview of Principal Research Areas and Applications of this compound
The principal research areas and applications of this compound are primarily centered on its role as a key intermediate in organic synthesis. Its structural features make it a valuable precursor for the synthesis of a variety of more complex molecules.
One of the major applications is in the synthesis of active pharmaceutical ingredients (APIs). echemi.com The halogenated benzene ring is a common motif in many drug molecules, and the specific arrangement of substituents in this compound can be a crucial starting point for building the core structure of a new therapeutic agent. For instance, related bromo- and chloro-substituted benzoic acids are important intermediates in the synthesis of antidiabetic drugs. patsnap.comgoogle.com
Furthermore, this compound is utilized in the development of new organic materials. The ability to undergo various chemical modifications allows for the incorporation of this scaffold into larger polymeric structures or functional materials with specific electronic or photophysical properties. The ester group itself can be a site for further modification, such as reduction to an alcohol or conversion to an amide, adding to the compound's versatility. While direct research on this compound is often part of a larger synthetic effort, its consistent appearance in chemical supplier catalogs and databases underscores its importance to the research community. sigmaaldrich.comapolloscientific.co.ukclearsynth.comazurewebsites.net
| Property | Value |
| Chemical Formula | C8H6BrClO2 sigmaaldrich.comchemicalbook.com |
| CAS Number | 933585-58-1 sigmaaldrich.comchemicalbook.com |
| Molecular Weight | 249.49 g/mol azurewebsites.netindiamart.com |
| Boiling Point | 283.6±20.0 °C (Predicted) chemicalbook.com |
| Density | 1.604±0.06 g/cm3 (Predicted) chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKMQSHEAYKNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679233 | |
| Record name | Methyl 3-bromo-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933585-58-1 | |
| Record name | Benzoic acid, 3-bromo-5-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933585-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-bromo-5-chloro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Methyl 3 Bromo 5 Chlorobenzoate
Esterification Strategies for the Formation of Methyl 3-Bromo-5-chlorobenzoate
The primary and most direct method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor. This transformation is a cornerstone of organic synthesis, yet its efficiency is highly dependent on the chosen strategy and reaction conditions.
Synthesis from 3-Bromo-5-chlorobenzoic Acid Precursors
The fundamental approach for producing this compound involves the reaction of 3-Bromo-5-chlorobenzoic acid with methanol (B129727). This acid-catalyzed reaction, a classic Fischer esterification, is a well-established and straightforward method. The precursor, 3-Bromo-5-chlorobenzoic acid, is a di-halogenated aromatic carboxylic acid that serves as the structural backbone for the final ester product. nih.govstrem.comtcichemicals.com
A typical procedure involves dissolving or suspending 3-Bromo-5-chlorobenzoic acid in an excess of methanol, which acts as both a reagent and a solvent. A strong acid catalyst is introduced to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction proceeds to form the methyl ester and water.
Optimization of Reaction Conditions and Catalytic Systems for Esterification
Optimizing the esterification process is crucial for maximizing yield and purity while minimizing reaction times and by-product formation. Research into analogous esterification reactions, such as the synthesis of Methyl 5-bromo-2-chlorobenzoate, provides valuable insights into effective optimization strategies.
A common and effective catalyst for this type of reaction is concentrated sulfuric acid. For instance, in a related synthesis, 5-bromo-2-chlorobenzoic acid was heated in methanol with concentrated sulfuric acid to produce the corresponding methyl ester. The reaction conditions are a critical factor; heating the mixture is typically required to drive the equilibrium towards the product side. Post-reaction workup involves removing the excess methanol and acid, often through evaporation followed by an aqueous wash with a base, like sodium bicarbonate, to neutralize the acid catalyst and any unreacted carboxylic acid.
The selection of the catalytic system and reaction parameters is key to the successful synthesis. The table below outlines typical conditions and findings from related esterification processes, which are applicable to the synthesis of this compound.
| Reactant | Reagent | Catalyst | Temperature | Duration | Outcome |
| 5-bromo-2-chlorobenzoic acid | Methanol (MeOH) | Sulfuric acid (conc.) | 64°C | 16 h | Successful formation of methyl 5-bromo-2-chloro-benzoic acid methyl ester. |
Regioselective Halogenation Approaches for Benzoate (B1203000) Derivatives
Regioselective halogenation is a powerful tool in organic synthesis for introducing halogen atoms at specific positions on an aromatic ring. This is particularly relevant for creating complex halogenated benzoates like this compound or its analogues from simpler precursors. Palladium-catalyzed C-H activation has emerged as a highly efficient method for achieving such regioselectivity. nih.gov
This approach often utilizes a directing group within the molecule to guide the halogenating agent to a specific C-H bond, typically at the ortho-position. nih.govrsc.org For benzoate derivatives, the ester group itself can influence the position of electrophilic substitution, but for more precise control, especially in complex molecules, directed C-H functionalization is preferred.
Various halogenating agents, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are employed in these reactions. nih.govacs.org The choice of catalyst, solvent, and temperature is critical for achieving high yields and complete regioselectivity. nih.govrsc.org For example, palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst that has proven effective in directing the halogenation of various aromatic compounds. nih.govrsc.org Microwave-assisted heating has also been shown to dramatically shorten reaction times compared to conventional heating. rsc.org
The following table summarizes findings from studies on regioselective halogenation of different aromatic systems, illustrating the principles that could be applied to benzoate derivatives.
| Substrate Type | Halogenating Agent | Catalyst | Key Conditions | Regioselectivity |
| 1,4-Benzodiazepinones | N-Iodosuccinimide (NIS) | Pd(OAc)₂ | CH₃CN, 100°C, Microwave | Ortho-iodination on phenyl side chain. nih.govresearchgate.net |
| 1,4-Benzodiazepinones | N-Bromosuccinimide (NBS) | Pd(OAc)₂ | CH₃CN, 100°C | Lower reactivity observed compared to NIS. nih.govresearchgate.net |
| 3-phenyl-2H-benzo[b] rsc.orgchemicalbook.comoxazin-2-ones | N-Bromosuccinimide (NBS) | Pd(OAc)₂, PTSA | DCE, 100°C, Microwave (15 min) | High yield (84%) of ortho-monobromo product. rsc.org |
| 3-phenyl-2H-benzo[b] rsc.orgchemicalbook.comoxazin-2-ones | N-Chlorosuccinimide (NCS) | Pd(OAc)₂, PTSA | DCE, 120°C, Microwave (30 min) | Good yield (75%) of ortho-monochloro product. rsc.org |
Exploration of Alternative Synthetic Routes to this compound and its Analogues
While direct esterification of the pre-halogenated acid is the most common route, other synthetic strategies can be envisioned or have been developed for related compounds. These alternative pathways may offer advantages in terms of starting material availability, cost, or the ability to introduce diversity into the final products.
One potential alternative involves a late-stage halogenation strategy. This would begin with a simpler, non-halogenated or mono-halogenated methyl benzoate. Through regioselective halogenation techniques, as discussed in the previous section, the bromo and chloro substituents could be introduced sequentially onto the aromatic ring. The success of this approach would hinge on the ability to control the precise location of each halogen, which can be challenging due to the directing effects of the ester group and the existing halogen.
Another avenue involves the synthesis of the precursor acid, 3-Bromo-5-chlorobenzoic acid, from different starting materials. For example, methods have been developed for producing the isomeric 5-bromo-2-chlorobenzoic acid starting from 2-chlorobenzoic acid. patsnap.comgoogle.com These multi-step processes often involve protection of the carboxylic acid, followed by bromination and deprotection/hydrolysis. patsnap.comgoogle.com Similar strategic thinking could be applied to devise new routes to 3-Bromo-5-chlorobenzoic acid, which could then be esterified to yield the target compound. Such multi-step syntheses, while more complex, can be valuable if the initial starting materials are more readily available or less expensive.
Mechanistic Investigations and Reactivity Profiles of Methyl 3 Bromo 5 Chlorobenzoate
Nucleophilic Substitution Reactions Involving Aryl Halogens
The presence of two different halogens on the benzene (B151609) ring of Methyl 3-bromo-5-chlorobenzoate raises questions of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. The outcome of such reactions is governed by the relative ability of bromine and chlorine to act as leaving groups and the electronic influence of the substituents on the aromatic ring.
Assessment of Bromine and Chlorine as Leaving Groups
In nucleophilic aromatic substitution reactions, the leaving group's ability is related to the strength of the carbon-halogen bond and the stability of the resulting halide anion. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, which would suggest that bromine is a better leaving group. In the context of SNAr, the rate-determining step is typically the attack of the nucleophile to form a Meisenheimer complex. The subsequent departure of the leaving group is a faster step. The relative bond strengths (C-Cl > C-Br) and the stability of the halide anions (Br- is more stable than Cl- due to its larger size and polarizability) both play a role. In many cases involving activated aryl halides, the C-F bond is the most reactive, followed by C-Cl, C-Br, and C-I. However, the specific reaction conditions and the nature of the nucleophile can influence this order. For dihalogenated benzenes, selective substitution can often be achieved.
Influence of Substituent Effects on Reaction Pathways
The reactivity of this compound in SNAr reactions is significantly influenced by the electronic effects of its substituents. The methyl ester group (-COOCH₃) is a meta-directing deactivator for electrophilic aromatic substitution, but for nucleophilic aromatic substitution, it acts as an activating group. Its electron-withdrawing nature helps to stabilize the negatively charged Meisenheimer complex intermediate, which is formed during the reaction. Both the bromine and chlorine atoms also contribute to the activation of the ring towards nucleophilic attack through their inductive electron-withdrawing effects. The positioning of the ester group meta to both halogens means it can stabilize a negative charge at the ortho and para positions relative to itself, which includes the carbons bearing the halogen atoms. This electronic stabilization facilitates the attack of a nucleophile at either the C-Br or C-Cl position.
Transformations of the Ester Moiety in this compound
The methyl ester group of this compound can undergo various transformations, such as reduction to an alcohol or conversion to other esters or a carboxylic acid, without affecting the aryl-halogen bonds under appropriate conditions.
Selective Reduction of the Methyl Ester Group to Alcohol Derivatives
The selective reduction of the methyl ester in this compound to the corresponding primary alcohol, (3-bromo-5-chlorophenyl)methanol, is a valuable transformation. This requires a reducing agent that is chemoselective for the ester function in the presence of the more reactive aryl halides. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation. However, care must be taken as such potent reagents can sometimes lead to the reduction of the aryl halides as well, a process known as hydrodehalogenation. Milder reducing agents or carefully controlled reaction conditions are often employed to achieve the desired selectivity. For example, the reduction of a similar compound, 3-bromo-5-chloronitrobenzene, to 3-bromo-5-chloroaniline (B31250) can be achieved with high yield using Raney-Ni and hydrazine (B178648) hydrate, suggesting that selective transformations are feasible within this substituted benzene system. google.com
Transesterification and Hydrolysis Mechanisms
The methyl ester of this compound can be converted to other esters through transesterification or hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-chlorobenzoic acid. nih.govstrem.com
Hydrolysis: The hydrolysis is typically carried out under basic conditions, for instance, using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.comwipo.int The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form the carboxylate salt. Subsequent acidification with a protonic acid protonates the carboxylate to yield the final carboxylic acid product. google.comwipo.int
Transesterification: This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. The mechanism is similar to hydrolysis, with an alkoxide from the new alcohol acting as the nucleophile. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.
Below is a table summarizing the conditions for the hydrolysis of a similar compound, 5-bromo-2-chlorobenzonitrile, to the corresponding benzoate (B1203000) and then to the acid. google.com
| Step | Reactants | Reagents | Temperature (°C) | Time (hours) | Product |
| 1 | 5-bromo-2-chlorobenzonitrile | Base (e.g., NaOH) | 30-150 | 2-24 | 5-bromo-2-chlorobenzoate |
| 2 | 5-bromo-2-chlorobenzoate | Protonic Acid | - | - | 5-bromo-2-chlorobenzoic acid |
This data is for a structurally related compound and illustrates a general synthetic route. google.com
Exploration of Radical-Mediated Reaction Pathways in Halogenated Benzoates
Halogenated aromatic compounds can participate in reactions that proceed through radical intermediates. libretexts.org These reactions offer alternative pathways for functionalization that are distinct from the more common ionic mechanisms.
Free-radical halogenation is a characteristic reaction for alkanes and alkyl-substituted aromatics, typically initiated by UV light. wikipedia.org While direct radical substitution on the aromatic ring of this compound is less common, the carbon-halogen bonds can be involved in radical processes. For instance, tributyltin hydride (Bu₃SnH) can be used for the dehalogenation of alkyl and aryl halides via a radical chain mechanism. libretexts.org In this process, a tributyltin radical abstracts a halogen atom to generate an aryl radical. This aryl radical can then be quenched by abstracting a hydrogen atom from another molecule of tributyltin hydride, leading to the dehalogenated product and regenerating the tributyltin radical. libretexts.org
Furthermore, aryl radicals generated from halogenated benzoates can participate in carbon-carbon bond-forming reactions. libretexts.org These radical cyclization and coupling reactions are powerful tools in synthetic chemistry. For example, an aryl radical can add to an alkene or alkyne, either inter- or intramolecularly, to form a new C-C bond and a new radical species, which then continues the chain reaction. libretexts.org Photocatalysis is also an emerging method for initiating radical reactions, where visible light and a photocatalyst can be used to generate the necessary radical species under mild conditions. acs.org
Radical Nucleophilic Substitution (S1) Mechanisms
The Radical Nucleophilic Substitution (SRN1) reaction is a multi-step process that proceeds via a radical chain mechanism, providing a pathway for the substitution of aromatic halides that are often unreactive under traditional nucleophilic aromatic substitution (SNAr) conditions. wikipedia.orgnptel.ac.in Discovered in 1970 by Bunnett and Kim, the SRN1 mechanism does not require the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.org The general mechanism involves the following key steps: initiation, propagation, and termination. wikipedia.org
Initiation: The reaction is initiated by the transfer of an electron to the aryl halide (ArX), forming a radical anion (ArX•-). wikipedia.org This can be achieved through various methods, including photochemical stimulation, electrochemical reduction, or the use of solvated electrons (e.g., from an alkali metal in liquid ammonia). nptel.ac.ingovtpgcdatia.ac.in
Propagation: The propagation cycle consists of three main steps:
Fragmentation: The radical anion undergoes fragmentation, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X-). wikipedia.org
Radical-Nucleophile Coupling: The newly formed aryl radical reacts with a nucleophile (Nu-) to form a new radical anion ([ArNu]•-). wikipedia.org
Electron Transfer: This new radical anion then transfers an electron to a neutral molecule of the starting aryl halide (ArX), regenerating the initial radical anion (ArX•-) and forming the final substitution product (ArNu). This step propagates the chain reaction. wikipedia.org
Termination: The chain reaction can be terminated through various pathways, such as the abstraction of a hydrogen atom by the aryl radical from the solvent or the reaction of the aryl radical with radical scavengers. wikipedia.org
Table 1: General Steps of the SRN1 Mechanism
| Step | Reaction | Description |
| Initiation | ArX + e- → [ArX]•- | Formation of the radical anion of the aryl halide. |
| Propagation 1 | [ArX]•- → Ar• + X- | Fragmentation of the radical anion. |
| Propagation 2 | Ar• + Nu- → [ArNu]•- | Coupling of the aryl radical with a nucleophile. |
| Propagation 3 | [ArNu]•- + ArX → ArNu + [ArX]•- | Electron transfer to propagate the chain. |
| Termination | Ar• + SH → ArH + S• | Hydrogen abstraction from solvent (SH). |
In the case of This compound , the SRN1 reaction would proceed through the formation of the 3-carbomethoxy-5-chlorophenyl radical. A critical aspect of the reactivity of dihalogenated substrates in SRN1 reactions is the relative lability of the carbon-halogen bonds in the radical anion intermediate. Theoretical and experimental studies on halobenzene radical anions have shown that the rate of fragmentation is highly dependent on the nature of the halogen. rsc.orgrsc.org The fragmentation of the carbon-halogen bond is a key step, and its rate varies significantly for different halogens. rsc.org
The stability of the resulting halide anion and the strength of the carbon-halogen bond are determining factors. Generally, the ease of C-X bond cleavage in the radical anion follows the order C-I > C-Br > C-Cl > C-F. This trend is attributed to the lower bond dissociation energies of the heavier halogens. For halonitrobenzene radical anions, theoretical studies have shown that the energy barrier for the intramolecular electron transfer leading to fragmentation is significantly lower for bromo and iodo derivatives compared to chloro derivatives. rsc.orgrsc.org
Consequently, for this compound, the fragmentation of the C-Br bond is expected to be significantly more favorable than the cleavage of the C-Cl bond. Upon formation of the radical anion of this compound, the selective cleavage of the carbon-bromine bond would lead to the formation of the 3-carbomethoxy-5-chlorophenyl radical . This radical would then react with a nucleophile to yield the corresponding substituted product, leaving the chlorine atom intact.
Investigation of Non-Covalent Interactions: Halogen Bonding Characteristics
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. stackexchange.com This interaction arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a "σ-hole," on the outer side of the halogen along the extension of the R-X covalent bond. researchgate.netarxiv.org The strength of the halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the substituent on the aromatic ring. researchgate.net
In This compound , both the bromine and chlorine atoms have the potential to act as halogen bond donors. The presence of the electron-withdrawing ester group (-COOCH₃) is expected to enhance the positive character of the σ-holes on both halogen atoms, thereby increasing their propensity to form halogen bonds.
Computational studies on dihalobenzenes provide a framework for understanding the likely halogen bonding behavior of this compound. These studies often analyze the molecular electrostatic potential (MEP) to identify the regions of positive and negative potential and calculate interaction energies with various Lewis bases.
Based on the general principles of halogen bonding:
Bromine as a Halogen Bond Donor: The bromine atom in this compound is expected to be a more effective halogen bond donor than the chlorine atom. This is due to the higher polarizability and generally more positive σ-hole of bromine compared to chlorine. nih.gov
Chlorine as a Halogen Bond Donor: While weaker than bromine, the chlorine atom can also participate in halogen bonding, particularly with strong Lewis bases. The electron-withdrawing environment created by the adjacent bromine and the meta-ester group should enhance its halogen bonding capability.
Directionality: Halogen bonds are highly directional, with the R-X···Y angle (where Y is the Lewis base) typically being close to 180°. This linear geometry maximizes the favorable interaction between the positive σ-hole and the electron-rich region of the Lewis base.
Table 2: Predicted Halogen Bonding Characteristics of this compound
| Halogen Donor | Relative Strength | Expected Interaction Partner (Lewis Base) | Key Influencing Factors |
| Bromine | Stronger | Oxygen, Nitrogen, Sulfur lone pairs; π-systems | Higher polarizability of Bromine; Electron-withdrawing ester group enhancing the σ-hole. |
| Chlorine | Weaker | Strong Lewis bases (e.g., N, O) | Lower polarizability compared to Bromine; Electron-withdrawing environment enhancing the σ-hole. |
The interplay of these halogen bonds can be crucial in the solid-state packing of this compound and its interactions in solution. The ability to form directional interactions with specific Lewis basic sites is a key feature that can be exploited in crystal engineering and the design of supramolecular assemblies. researchgate.net
Applications of Methyl 3 Bromo 5 Chlorobenzoate in Advanced Organic Synthesis
Methyl 3-Bromo-5-chlorobenzoate as a Versatile Building Block for Complex Molecular Architectures
The strategic placement of three distinct functional groups—a methyl ester, a bromine atom, and a chlorine atom—on the aromatic ring makes this compound a highly versatile precursor for constructing intricate molecular frameworks. grillolabuc.com Chemists can selectively manipulate these groups through a variety of synthetic transformations, allowing for the stepwise and controlled assembly of complex target molecules.
The differential reactivity of the bromine and chlorine atoms is particularly advantageous. The bromo substituent is typically more reactive in cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of new carbon-carbon bonds at the 3-position. The less reactive chloro group can either be retained in the final product or be targeted under more forcing reaction conditions, providing an additional layer of synthetic flexibility. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, further expanding the synthetic possibilities. nih.govtcichemicals.com
This multi-faceted reactivity has been exploited in the synthesis of a diverse range of complex natural products and other challenging molecular targets. By carefully choosing the reaction conditions and reagents, chemists can selectively address each of the functional groups on the this compound core, enabling the efficient and convergent synthesis of molecules with precisely defined three-dimensional structures.
Intermediate in Pharmaceutical Synthesis and Drug Discovery Initiatives
The utility of this compound extends significantly into the realm of medicinal chemistry, where it serves as a key intermediate in the synthesis of numerous pharmaceutical agents and plays a vital role in drug discovery programs. echemi.com Its unique structural features allow for its incorporation into a wide variety of molecular scaffolds, making it a valuable tool for the development of new therapeutic agents. nih.gov
Design and Synthesis of Biologically Active Derivatives
The halogenated benzene (B151609) ring of this compound provides a robust scaffold for the design and synthesis of a vast array of biologically active derivatives. The bromine and chlorine atoms can be substituted with various functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around the core structure. This allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, optimizing their potency, selectivity, and pharmacokinetic profiles.
The ability to introduce a wide range of substituents at specific positions on the aromatic ring is crucial for establishing structure-activity relationships (SAR). By systematically varying the nature and position of these substituents, researchers can identify the key structural features that are responsible for the desired biological activity. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery, and this compound provides a versatile platform for conducting such studies.
Contribution to the Development of Specific Therapeutic Agents (e.g., SGLT2 Inhibitors, Prucalopride Analogues)
This compound has played a pivotal role in the development of several important therapeutic agents, most notably in the area of SGLT2 inhibitors and prucalopride analogues.
SGLT2 Inhibitors: Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. nih.gov Several key SGLT2 inhibitors, including dapagliflozin and empagliflozin, feature a C-aryl glucoside core, and the synthesis of these molecules often relies on intermediates derived from 3-bromo-5-chlorobenzoic acid or its methyl ester. nih.govclockss.org The bromo and chloro substituents on the aromatic ring are crucial for the subsequent coupling reactions that attach the aryl group to the glucose moiety. chemicalbook.compatsnap.com
Prucalopride Analogues: Prucalopride is a selective serotonin 5-HT4 receptor agonist used to treat chronic constipation. synthinkchemicals.com The synthesis of prucalopride and its analogues often involves the use of intermediates derived from this compound. google.comgoogle.com The bromo and chloro groups on the aromatic ring can be manipulated to introduce the necessary pharmacophoric features required for high-affinity binding to the 5-HT4 receptor. The development of prucalopride analogues is an active area of research, with the goal of identifying new compounds with improved efficacy and safety profiles. analyticachemie.insimsonpharma.com
Synthesis of Flavonoid Analogues Exhibiting Biological Relevance
Flavonoids are a class of naturally occurring compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of novel flavonoid analogues with enhanced or modified biological activities is an important area of research in medicinal chemistry. This compound can be used as a starting material for the synthesis of the A-ring of flavonoid analogues, with the bromo and chloro substituents allowing for the introduction of various functional groups that can modulate the biological activity of the final compound. mdpi.com
Role in Agrochemical Development
The unique chemical properties of this compound also make it a valuable building block in the development of new agrochemicals. The presence of halogen atoms on the aromatic ring can enhance the biological activity and metabolic stability of a molecule, which are desirable properties for pesticides and herbicides.
The bromo and chloro substituents can be used to introduce a variety of toxophoric groups that are responsible for the desired pesticidal or herbicidal activity. The ability to fine-tune the structure of the molecule by modifying the substituents on the aromatic ring allows for the development of new agrochemicals with improved efficacy, selectivity, and environmental profiles.
Contributions to Heterocyclic Compound Synthesis
Heterocyclic compounds are a large and diverse class of molecules that are found in a wide variety of natural products and synthetic compounds with important biological activities. The synthesis of novel heterocyclic systems is a major focus of research in organic and medicinal chemistry. mdpi.com
This compound can serve as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The bromo and chloro substituents can be used as handles to construct the heterocyclic ring system through a variety of cyclization reactions. For example, the bromo group can be used in a Palladium-catalyzed cross-coupling reaction to form a new carbon-carbon bond, which can then be followed by an intramolecular cyclization to form the desired heterocyclic ring. The ability to selectively manipulate the bromo and chloro groups allows for the synthesis of a wide variety of heterocyclic systems with different substitution patterns and biological activities. sciepub.com
Utility in the Formation of Isothiazole-Based Scaffolds
Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. This structural motif is found in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. The synthesis of functionalized isothiazoles is an area of significant interest in medicinal chemistry.
While highly functionalized isothiazoles, such as those with bromo- and carboxylate-substituents, are important synthetic targets, the direct use of this compound for the primary construction of the isothiazole ring is not a widely documented pathway in the scientific literature. Standard synthetic routes to isothiazoles often commence from precursors that already contain the requisite N-S bond or from acyclic precursors that can readily undergo cyclization to form the heterocyclic ring, such as β-keto dithioesters.
For this compound to be utilized in isothiazole synthesis, it would likely require a multi-step conversion of its existing functional groups into a synthon capable of ring formation. This indirect approach highlights the compound's role as a starting material for more elaborate intermediates rather than a direct precursor for isothiazole cyclization.
Integration into Polysubstituted Aromatic Systems
A primary application of this compound in advanced organic synthesis is its use as a foundational building block for creating complex, polysubstituted aromatic molecules. Its utility stems from the presence of two different halogen atoms, which can be selectively functionalized through modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.
The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for regioselective functionalization, where the bromine atom can be selectively replaced while the chlorine atom remains intact for a subsequent transformation. This stepwise approach enables the precise and controlled introduction of multiple, different substituents onto the aromatic ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. Using this compound, a boronic acid or its ester can be coupled selectively at the C-Br position to introduce a new aryl or alkyl group. The remaining C-Cl bond can then be used for a second coupling reaction under more forcing conditions if desired.
Buchwald-Hartwig Amination: This method facilitates the formation of a C-N bond between an aryl halide and an amine. Similar to the Suzuki coupling, the reaction with this compound would preferentially occur at the more reactive C-Br bond, allowing for the introduction of a primary or secondary amine substituent. This selectivity is crucial for synthesizing complex anilines and other nitrogen-containing aromatic compounds.
The table below illustrates the potential of this compound in these regioselective cross-coupling reactions.
| Reaction Type | Reagents | Reactive Site | Potential Product Structure |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | C-Br | |
| Buchwald-Hartwig Amination | R¹R²NH, Pd Catalyst, Base | C-Br |
This capacity for sequential, site-selective functionalization makes this compound a highly valuable intermediate for constructing intricately substituted aromatic compounds that are often key components in pharmaceuticals, materials science, and other areas of chemical research.
Medicinal Chemistry Perspectives on Methyl 3 Bromo 5 Chlorobenzoate Derivatives
Structure-Activity Relationship (SAR) Studies of Functionalized Analogues
The development of new therapeutic agents often relies on understanding the relationship between a molecule's structure and its biological activity. For derivatives originating from the methyl 3-bromo-5-chlorobenzoate scaffold, structure-activity relationship (SAR) studies have been crucial in identifying key molecular features that govern their efficacy.
Research into benzoxazole (B165842) derivatives, for which the core of this compound can serve as a precursor, has shown that specific substitutions significantly impact antibacterial properties. researchgate.net For instance, the introduction of a methoxy (B1213986) group at the fourth position of an associated phenyl ring has been shown to result in excellent activity. researchgate.net Conversely, a chloro group at the same position demonstrated roughly equivalent, but not superior, activity. researchgate.net Further SAR studies on benzoxazole derivatives indicated that incorporating a (methoxymethyl)benzene group enhanced antibacterial activity against Bacillus subtilis, while substituting with a five-membered thiophene (B33073) ring increased activity against Escherichia coli. researchgate.net
In a series of 2-biarylethylimidazole derivatives developed as bombesin (B8815690) receptor subtype-3 (BRS-3) agonists, extensive SAR studies were performed with various aryl substitutions, highlighting the adaptability of the core structure for different therapeutic targets. nih.gov This work led to the discovery of a potent agonist with high binding affinity and functional activity, demonstrating efficacy in lowering food intake and body weight in preclinical models. nih.gov
The following table summarizes key SAR findings for analogues structurally related to the this compound framework.
| Base Scaffold | Substitution/Modification | Effect on Activity | Target Organism/Receptor |
| Benzoxazole | 4-Methoxy group on phenyl ring | Excellent activity | Bacteria |
| Benzoxazole | 4-Chloro group on phenyl ring | Maintained activity | Bacteria |
| Benzoxazole | (Methoxymethyl)benzene | Enhanced activity | Bacillus subtilis |
| Benzoxazole | Thiophene ring | Increased activity | Escherichia coli |
| 2-Biarylethylimidazole | Various aryl substitutions | Potent and selective agonism | Bombesin receptor subtype-3 |
These studies underscore the importance of systematic structural modifications to optimize the biological activity of compounds derived from the this compound template.
Exploration of Enzyme Inhibitory Activities in Derivatives
Derivatives built upon halogenated benzoic acid frameworks, such as this compound, have shown significant potential as enzyme inhibitors. A notable area of investigation has been their effect on human monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurological disorders.
A study focusing on thirteen 2-methylbenzo[d]oxazole derivatives revealed them to be potent MAO inhibitors. researchgate.net The research identified specific compounds as highly potent and selective inhibitors of MAO-B, with IC50 values as low as 0.0023 µM and 0.0033 µM. researchgate.net The same series also yielded compounds with significant inhibitory activity against MAO-A, with IC50 values of 0.670 µM and 0.592 µM. researchgate.net These findings suggest that the benzoxazole scaffold, which can be synthesized from precursors like this compound, is a promising starting point for developing clinically relevant MAO inhibitors. researchgate.net
The table below details the inhibitory concentrations of the most potent benzoxazole derivatives against MAO-A and MAO-B.
| Compound | Target Enzyme | IC50 Value (µM) |
| 1d | MAO-B | 0.0023 |
| 2e | MAO-B | 0.0033 |
| 2c | MAO-A | 0.670 |
| 2e | MAO-A | 0.592 |
These results highlight the potential of this chemical class to yield highly potent and selective enzyme inhibitors, paving the way for further investigation and development.
Investigation of Antimicrobial Efficacy of Synthesized Derivatives
The search for new antimicrobial agents is a global health priority, and derivatives of this compound have been explored for their potential in this area. The halogenated phenyl ring is a common feature in many antimicrobial compounds, and modifications to this core structure can lead to potent antibacterial and antifungal agents. nih.gov
In vitro analysis of synthesized derivatives has demonstrated a broad spectrum of antibacterial activity. researchgate.net Certain amide and 5-chlorobenzimidazole (B1584574) derivatives, as well as specific hydrazones, showed wide-ranging activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis. researchgate.net Gram-negative E. coli and Gram-positive B. subtilis appeared to be the most sensitive strains. researchgate.net In contrast, S. enteritidis was identified as the most resistant pathogen to the tested compounds. researchgate.net
Studies on bromophenol derivatives, which share structural similarities, also revealed significant antibacterial activity, particularly against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov The presence of bromo and phenol (B47542) groups on the basic skeleton was considered key to their antibacterial and antibiofilm activity. nih.gov
The following table presents the antimicrobial activity of selected derivative classes.
| Derivative Class | Target Organism | Observed Activity |
| Amide Derivatives | E. coli, B. subtilis, S. aureus, S. Enteritidis | Wide antibacterial activity |
| 5-Chlorobenzimidazole Derivatives | E. coli, B. subtilis, S. aureus, S. Enteritidis | Wide antibacterial activity |
| Hydrazones (with 3-chloro substitution) | E. coli, B. subtilis, S. aureus, S. Enteritidis | Wide antibacterial activity |
| Hydrazones (with 2-furyl substituent) | E. coli, B. subtilis, S. aureus, S. Enteritidis | Wide antibacterial activity |
| Hydrazones (with 5-nitro-2-furyl substituent) | E. coli, B. subtilis, S. aureus, S. Enteritidis | Wide antibacterial activity |
These findings confirm that the this compound scaffold is a promising foundation for the development of new antimicrobial drugs.
Pharmacophore Elucidation and Principles of Drug Design
Pharmacophore modeling is a critical component of modern drug design, allowing researchers to identify the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of this compound, understanding the pharmacophore is key to designing more potent and selective molecules.
The core 3-bromo-5-chloro-substituted phenyl ring itself represents a significant pharmacophoric element. The positions and electronic nature of the halogen atoms can influence how the molecule fits into a target's binding site and establishes crucial interactions, such as halogen bonds or hydrophobic contacts.
Studies on related structures provide insight into the guiding principles of drug design. For example, in the development of antifungal agents, a halogenated ring was identified as a key feature responsible for the activity potential. nih.gov Similarly, in the design of bombesin receptor subtype-3 (BRS-3) agonists, a biarylethylimidazole pharmacophore was established as the foundation for a series of potent and selective compounds. nih.gov The systematic exploration of different aryl substitutions on this pharmacophore was a central part of the drug design process. nih.gov
The general principles derived from these studies include:
Halogenation: The presence and position of halogen atoms are often crucial for activity.
Aromatic Systems: The core phenyl ring serves as a scaffold to which other essential groups are attached.
Linker Chemistry: The nature and length of linkers connecting the core to other functionalities can significantly impact potency and selectivity.
Heterocyclic Moieties: The incorporation of rings like benzoxazole, imidazole, or triazole can introduce key hydrogen bond donors and acceptors, as well as modulate physicochemical properties. researchgate.netnih.govnih.gov
By defining the essential pharmacophoric features, researchers can rationally design new analogues of this compound with improved therapeutic profiles.
Implications for Impurity Profiling and Regulatory Compliance in Pharmaceutical Development
In pharmaceutical manufacturing, the control of impurities in raw materials, intermediates, and final active pharmaceutical ingredients (APIs) is a critical issue governed by strict regulatory standards. For a starting material like this compound, rigorous impurity profiling is essential to ensure the quality, safety, and efficacy of the final drug product.
A primary concern is the presence of regioisomers—impurities with the same molecular formula but different arrangements of substituents on the aromatic ring. The synthesis of this compound could potentially generate other isomers, such as methyl 2-bromo-5-chlorobenzoate or methyl 3-bromo-4-chlorobenzoate. These impurities can have different toxicological profiles and may interfere with the intended biological activity of the API.
Work on structurally related raw materials, such as 3-chloro-5-fluorophenol, highlights the importance of this issue. longdom.org The control of regioisomer impurities is a major concern for the pharmaceutical industry, and their detection and quantitation should be established as early as possible in the manufacturing process. longdom.org For 3-chloro-5-fluorophenol, a gas chromatography (GC) method was developed to detect and quantify all possible regioisomer impurities, with a detection limit as low as 0.02%. longdom.org Such analytical methods are vital for regulatory compliance. It is often recommended that any impurity present above a certain threshold (e.g., 0.15 area%) be identified before the raw material is used in production. longdom.org
The implications for this compound are clear:
Method Development: Robust analytical methods, likely GC or HPLC, must be developed and validated to separate and quantify potential regioisomers and other related impurities.
Supplier Qualification: The impurity profiles of this compound from different manufacturers can vary, necessitating careful qualification of suppliers. longdom.org
Regulatory Filings: Detailed information on impurity profiles and the methods used to control them is a required component of regulatory submissions to agencies like the FDA and EMA.
Ensuring the purity of this compound is not merely a quality control measure but a fundamental aspect of patient safety and regulatory compliance in pharmaceutical development.
Theoretical and Computational Studies of Methyl 3 Bromo 5 Chlorobenzoate
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations have become an indispensable tool for understanding the intricate details of chemical reactions. For a molecule like methyl 3-bromo-5-chlorobenzoate, these calculations can predict the most likely pathways for its transformations and explain the observed outcomes of reactions.
Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been widely applied to study the mechanisms of various organic reactions. For instance, in reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT can be used to map out the entire reaction pathway. tsijournals.comusu.edu This involves identifying the structures of reactants, transition states, intermediates, and products, and calculating their relative energies.
A prominent example of where DFT analysis would be crucial is in understanding the mechanism of the Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds with halogenated aromatic compounds. researchgate.netresearchgate.net Theoretical studies on similar reactions have shown that DFT can elucidate the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. researchgate.net By modeling these steps for this compound, researchers can gain insights into the role of the palladium catalyst, the ligands, and the base in facilitating the reaction. researchgate.net
Prediction of Regioselectivity and Transition State Energetics
The presence of two different halogen substituents (bromo and chloro) on the benzene (B151609) ring of this compound raises questions of regioselectivity in its reactions. For example, in a cross-coupling reaction, will the coupling occur at the carbon bearing the bromine atom or the one with the chlorine atom? The relative reactivity of C-Br versus C-Cl bonds is a key factor. harvard.edu
Theoretical studies can predict this regioselectivity by calculating the activation energies for the oxidative addition step at each halogenated position. The transition state for the cleavage of the C-Br bond is generally found to be lower in energy than that for the C-Cl bond, suggesting that reactions will preferentially occur at the bromine-substituted position. rsc.orgresearchgate.net DFT calculations can provide quantitative data on the energetics of these competing transition states, explaining the observed product distribution. researchgate.net For example, a study on the reaction of methyl chlorobenzoate analogues with trimethylstannyl anions demonstrated that theoretical calculations of transition state energies could successfully explain the experimentally observed regioselectivity. rsc.org
Molecular Modeling and Simulation of Compound Interactions
Beyond reaction mechanisms, computational methods can also be used to model how this compound interacts with its environment, such as solvent molecules or biological macromolecules. These techniques are particularly valuable in fields like materials science and drug discovery. openaccessjournals.comopenaccessjournals.comnih.govacs.org
Molecular docking and molecular dynamics simulations are powerful tools for this purpose. openaccessjournals.comnih.gov If, for instance, this compound were being investigated as a potential ligand for a biological receptor, molecular docking could predict its preferred binding orientation within the receptor's active site. openaccessjournals.com Molecular dynamics simulations could then be used to observe the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the key intermolecular forces involved, such as hydrogen bonds, halogen bonds, and van der Waals interactions. nih.gov While specific docking studies on this compound are not prevalent, the principles of these simulations are broadly applicable.
Analysis of Electronic Structure and Reactivity Parameters
The electronic structure of a molecule is intrinsically linked to its reactivity. Computational chemistry provides a suite of tools to analyze this structure and derive parameters that quantify reactivity.
The distribution of electrons within this compound is uneven due to the presence of electronegative halogen atoms and the electron-withdrawing methyl ester group. This creates a specific molecular electrostatic potential (MEP) map, which highlights the electron-rich and electron-poor regions of the molecule. researchgate.netrsc.orgwalisongo.ac.id The red areas on an MEP map, indicating negative potential, are susceptible to electrophilic attack, while the blue areas, indicating positive potential, are prone to nucleophilic attack. nih.gov For this compound, the areas around the oxygen atoms of the ester group would be expected to be electron-rich, while the regions around the hydrogen atoms of the benzene ring would be electron-poor. dtic.mil
Frontier molecular orbital (FMO) theory is another cornerstone of reactivity analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. tsijournals.comfrontiersin.orgresearchgate.nettsijournals.com A smaller gap generally implies higher reactivity. nih.gov For substituted benzenes, the nature and position of the substituents significantly influence the HOMO and LUMO energies and, consequently, the reactivity of the aromatic ring. tsijournals.comtsijournals.com
Below is a hypothetical data table of calculated electronic reactivity parameters for this compound, based on typical values for similar compounds.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy empty orbital, indicating the propensity to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
It is important to note that these are illustrative values, and the actual computed values would depend on the specific level of theory and basis set used in the calculation.
Advanced Analytical Characterization Methodologies in Research on Methyl 3 Bromo 5 Chlorobenzoate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are at the forefront of structural analysis in organic chemistry. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds. For Methyl 3-bromo-5-chlorobenzoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for its complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For this compound, both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl ester protons. The aromatic region would likely show three signals corresponding to the protons at positions 2, 4, and 6 of the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and would appear as multiplets, with their specific splitting patterns (e.g., doublet of doublets, triplets) determined by the coupling constants between them. The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, as they have no adjacent protons to couple with.
¹³C NMR: The carbon NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, one would expect to see signals for the six aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxyl groups. The carbonyl carbon signal would appear significantly downfield, typically in the range of 160-170 ppm. The methyl carbon would resonate at a much higher field, usually around 50-55 ppm. rsc.org
To illustrate the expected chemical shifts, data for the related monosubstituted compounds, Methyl 3-chlorobenzoate (B1228886) and Methyl 3-bromobenzoate, are presented below. These values can be used to approximate the expected shifts for this compound.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 3-chlorobenzoate | 7.97 (s, 1H), 7.90 (d, J=7.6 Hz, 1H), 7.48-7.45 (m, 1H), 7.38-7.30 (m, 1H), 3.89 (s, 3H) | 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3 |
| Methyl 3-bromobenzoate | 8.15 (s, 1H), 7.98 (m, 1H), 7.68 (d, J=8.0 Hz, 1H), 7.37-7.30 (m, 1H), 3.91 (s, 3H) | 165.5, 135.7, 132.4, 132.1, 129.8, 128.0, 122.3, 52.2 |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₆BrClO₂), the molecular weight is approximately 249.49 g/mol . rsc.org
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern of this peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks for the molecular ion, with the M, M+2, and M+4 peaks being prominent, confirming the presence of one bromine and one chlorine atom. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) group (-OCH₃) to form the benzoyl cation, which would also exhibit the characteristic isotopic pattern of the halogens. The NIST WebBook provides mass spectral data for the related compounds, benzoic acid, 3-chloro- and methyl benzoate (B1203000), which can serve as a reference for predicting fragmentation. nist.govnist.gov
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display several characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (ester) | 1720-1740 | Strong, sharp absorption |
| C-O (ester) | 1200-1300 | Strong absorption |
| C-H (aromatic) | 3000-3100 | Medium to weak absorptions |
| C=C (aromatic) | 1450-1600 | Multiple medium to weak absorptions |
| C-Cl | 600-800 | Medium to weak absorption |
| C-Br | 500-600 | Medium to weak absorption |
The precise positions of these bands can provide further structural information. For instance, the position of the C=O stretching vibration can be influenced by the electronic effects of the substituents on the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC)
HPLC is a powerful technique for separating and quantifying the components of a liquid sample. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). sielc.comjetir.org The compound would be detected using a UV detector, set at a wavelength where the analyte absorbs strongly.
By injecting a sample of the reaction mixture at different time points, the disappearance of starting materials and the appearance of the product can be monitored, allowing for the determination of the reaction's completion. For purity assessment, a single, sharp peak at a specific retention time would indicate a pure compound. The presence of other peaks would signify impurities.
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying impurities by providing their molecular weights and fragmentation patterns. nih.govfrontiersin.org UPLC, which uses smaller stationary phase particles and higher pressures, offers faster analysis times and better resolution compared to conventional HPLC. researchgate.net
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring reactions and assessing purity. sigmaaldrich.com A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase (eluent), typically a mixture of organic solvents like hexane (B92381) and ethyl acetate (B1210297). rsc.org The separated spots are visualized under UV light or by staining.
By comparing the Rf (retention factor) values of the spots in the reaction mixture to those of the starting materials and the purified product, the progress of the reaction can be easily tracked. A pure sample of this compound should ideally show a single spot on the TLC plate.
Gas-Liquid Chromatography (GLC)
Gas chromatography is a technique used to separate and analyze volatile compounds. Given that this compound has a predicted boiling point of around 283.6 °C, GLC (often referred to as GC) is a suitable method for its analysis. chemicalbook.com In GC, the sample is vaporized and injected into a column containing a liquid stationary phase coated on a solid support. The components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (in GC-MS) can be used for detection. nih.govnih.gov
GC is highly effective for assessing the purity of volatile compounds and can also be used to monitor reactions where the products and reactants have different volatilities. For halogenated compounds, an electron capture detector (ECD) can also be employed for highly sensitive detection.
The following table summarizes the primary applications of these chromatographic techniques in the context of this compound research.
| Technique | Primary Application | Key Information Obtained |
| HPLC/UPLC | Purity assessment, reaction monitoring, quantitative analysis | Retention time, peak area (for quantification), separation of impurities |
| LC-MS | Identification of impurities, confirmation of product identity | Retention time, molecular weight, and fragmentation data of components |
| TLC | Rapid reaction monitoring, qualitative purity check | Rf values, visual indication of reaction progress and purity |
| GLC/GC | Purity assessment of volatile compounds, quantitative analysis | Retention time, peak area, separation of volatile impurities |
Future Research Directions and Emerging Applications
Development of Novel Derivatization Strategies
The development of new methods to modify Methyl 3-bromo-5-chlorobenzoate is a central theme in its ongoing research story. The presence of both a bromine and a chlorine atom allows for selective reactions, opening doors to a wide array of complex molecules.
Future work in this area is expected to focus on:
Selective Cross-Coupling Reactions: While the differential reactivity of the C-Br and C-Cl bonds is known, further exploration of catalysts and reaction conditions is needed to achieve even greater selectivity. This will enable the sequential and controlled introduction of different functional groups, a key strategy in the synthesis of complex pharmaceutical intermediates and other high-value chemicals.
C-H Activation: Direct functionalization of the C-H bonds on the benzene (B151609) ring represents a powerful and atom-economical approach to creating new derivatives. Research into transition-metal catalyzed C-H activation reactions involving this compound could lead to novel and more efficient synthetic routes.
Synthesis of Novel Heterocyclic Systems: Heterocyclic compounds are a cornerstone of medicinal chemistry. Using this compound as a starting material, researchers can devise new strategies to construct complex, multi-ring heterocyclic systems. This could involve multi-step reaction sequences where the bromo and chloro substituents are strategically transformed to build the desired heterocyclic framework. A patent for pyrazole (B372694) MAGL inhibitors describes a process where this compound is used as a starting material. google.com
Potential in Material Science Applications
The application of this compound is not limited to the synthesis of discrete small molecules; it also holds promise as a building block for advanced materials. smolecule.com Its rigid aromatic core and reactive halogen handles make it an attractive monomer or precursor for the synthesis of functional polymers and other materials.
Key areas of future research include:
Precursors for Advanced Polymers: Through polymerization reactions, such as polycondensation or cross-coupling polymerization, this compound can be incorporated into polymer backbones. The resulting materials could exhibit interesting properties, such as thermal stability, flame retardancy (due to the halogen content), and specific electronic or optical characteristics.
Functional Materials: The ability to selectively functionalize the C-Br and C-Cl bonds allows for the introduction of various organic and organometallic moieties. This could lead to the creation of materials with tailored properties for applications in electronics, sensing, or catalysis.
Exploration of Uncharted Reactivity and Unconventional Transformations
Beyond its established reaction patterns, there is significant interest in uncovering new and unexpected reactivity of this compound. This involves subjecting the molecule to unconventional reaction conditions or reagents to probe the limits of its chemical behavior.
Future explorations may include:
Photochemical and Electrochemical Reactions: Investigating the behavior of this compound under photochemical or electrochemical conditions could reveal novel reaction pathways that are not accessible through traditional thermal methods. This could lead to the discovery of new transformations and the synthesis of unique molecular architectures.
Mechanistic Studies: A deeper understanding of the mechanisms of its known reactions, particularly the factors governing the selective reactivity of the two halogen atoms, will be crucial for designing more efficient and predictable synthetic strategies. A patent for pyrazole MAGL inhibitors details a reaction where this compound is cooled to -78 °C before the dropwise addition of methylmagnesium bromide. google.com
Integration with Flow Chemistry and Automated Synthesis Techniques
The translation of synthetic procedures from traditional batch-wise methods to continuous flow and automated systems is a major trend in modern chemistry. Integrating the synthesis and derivatization of this compound into these platforms offers several advantages.
Future directions in this area are:
Development of Flow-Based Syntheses: Designing continuous flow processes for the synthesis and subsequent functionalization of this compound can lead to improved reaction control, enhanced safety, and easier scalability.
High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and reagents, accelerating the discovery of new derivatives and applications for this compound. This high-throughput approach can significantly shorten the research and development cycle for new materials and pharmaceutical candidates.
Table of Chemical Compounds
| Compound Name | CAS Number |
| This compound | 933585-58-1 |
| Methylmagnesium bromide | 75-16-1 |
Here is an interactive data table based on the research findings:
| Research Area | Focus | Potential Outcomes |
| Novel Derivatization | Selective cross-coupling, C-H activation, Heterocycle synthesis | Complex pharmaceutical intermediates, Efficient synthetic routes |
| Material Science | Advanced polymers, Functional materials | Thermally stable materials, Materials with tailored electronic properties |
| Uncharted Reactivity | Photochemical/electrochemical reactions, Mechanistic studies | Novel reaction pathways, More predictable synthetic strategies |
| Automated Synthesis | Flow chemistry, High-throughput experimentation | Improved reaction control, Accelerated discovery of new derivatives |
Q & A
Basic Research Question
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration, as improper disposal risks environmental persistence .
- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap and water immediately .
How can computational chemistry aid in predicting the bioactivity of this compound derivatives?
Advanced Research Question
- Molecular Docking : Simulate interactions with targets like bacterial enzymes (e.g., DNA gyrase) to prioritize derivatives for synthesis .
- QSAR Models : Correlate substituent electronegativity or lipophilicity (logP) with antibacterial activity, as validated for structurally similar compounds .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic profiles, reducing experimental trial-and-error .
What analytical techniques are used to assess purity and stability in long-term storage?
Basic Research Question
- HPLC-UV/Vis : Monitor degradation products; a C18 column with acetonitrile/water mobile phase resolves impurities .
- Karl Fischer Titration : Quantify water content (<0.1% recommended for stability) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months to simulate shelf life .
How do solvent polarity and reaction medium affect the esterification efficiency?
Advanced Research Question
- Polar Protic vs. Aprotic Solvents : Methanol (polar protic) enhances protonation of the carboxylic acid, accelerating esterification.
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 2 hrs by improving energy transfer, as shown for Methyl 4-acetamido derivatives .
- Ionic Liquids : [BMIM][BF4] increases yield by 15–20% via stabilizing transition states .
What are the challenges in scaling up this compound synthesis, and how are they addressed?
Advanced Research Question
- Heat Dissipation : Use jacketed reactors with cryogenic cooling to manage exothermic halogenation .
- Purification at Scale : Switch from column chromatography to fractional distillation or continuous crystallization .
- Batch vs. Flow Chemistry : Flow systems improve reproducibility and reduce hazardous intermediate accumulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
